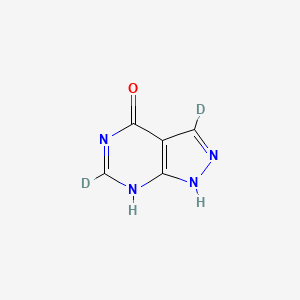

Allopurinol-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H4N4O |

|---|---|

分子量 |

138.12 g/mol |

IUPAC名 |

3,6-dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |

InChIキー |

OFCNXPDARWKPPY-QDNHWIQGSA-N |

異性体SMILES |

[2H]C1=NNC2=C1C(=O)N=C(N2)[2H] |

正規SMILES |

C1=NNC2=C1C(=O)N=CN2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Allopurinol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Allopurinol-d2 (3,6-dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one), a deuterated analog of the xanthine oxidase inhibitor allopurinol. This document details a proposed synthetic pathway, experimental protocols for characterization, and relevant data presented in a clear and structured format.

Introduction

Allopurinol is a widely used medication for the management of hyperuricemia and gout.[1][2] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They are frequently used as internal standards in pharmacokinetic and bioequivalence studies due to their similar chemical properties to the parent drug but distinct mass, allowing for precise quantification by mass spectrometry.[3] This guide outlines the key aspects of synthesizing and characterizing this compound for research and development purposes.

Synthesis of this compound

Proposed Synthetic Route: Metal-Catalyzed H/D Exchange

The synthesis of this compound can be achieved by treating allopurinol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable metal catalyst. Catalysts like Ruthenium on carbon (Ru/C) or Raney Nickel are known to facilitate H/D exchange on heterocyclic systems. The deuteration is expected to occur at the C3 and C6 positions of the pyrazolopyrimidine core.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, suspend allopurinol (1 equivalent) in deuterium oxide (D₂O, 20-50 equivalents).

-

Catalyst Addition: Add a catalytic amount of 5% Ruthenium on carbon (Ru/C) or Raney Nickel (approximately 5-10 mol%).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C for 12 to 24 hours under an inert atmosphere (e.g., Argon). The reaction progress can be monitored by LC-MS by observing the mass shift from the parent compound to the deuterated product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Purification: The filtrate, containing the deuterated product, can be lyophilized to remove the D₂O. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization of this compound

The successful synthesis of this compound requires thorough characterization to confirm its identity, purity, and the location of deuterium incorporation. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms by detecting the mass shift compared to the unlabeled allopurinol.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for allopurinol and this compound.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Allopurinol | 137.1 | 110.1 |

| This compound | 139.1 | 112.1 |

Table 1: Mass Spectrometry Parameters for Allopurinol and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C3 and C6 positions are expected to be absent or significantly reduced in intensity compared to the spectrum of unlabeled allopurinol. The ¹³C NMR spectrum will show the signals for the carbon atoms attached to deuterium, which may appear as triplets due to C-D coupling.

Expected NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.2 | C5-H |

| ~13.5 | N1-H |

| - | C3-D (Signal absent) |

| - | C6-H (Signal absent) |

Table 2: Predicted NMR Data for this compound. Note: The absence of signals for C3-H and C6-H in the ¹H NMR spectrum is the key indicator of successful deuteration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of a phosphate buffer (pH 3-4) and methanol or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 - 20 µL.

-

The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Mechanism of Action of Allopurinol

Allopurinol and its active metabolite, oxypurinol, act as inhibitors of xanthine oxidase, a key enzyme in the purine catabolism pathway.[4][5] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and further to uric acid. By inhibiting xanthine oxidase, allopurinol reduces the production of uric acid, thereby preventing its deposition in joints and kidneys.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed metal-catalyzed H/D exchange offers a straightforward route to this valuable research tool. The detailed characterization protocols, including LC-MS/MS, NMR, and HPLC, are essential for ensuring the quality and identity of the synthesized compound. The provided diagrams illustrate the logical flow of the synthesis and characterization processes, as well as the established mechanism of action of allopurinol. This guide is intended to support researchers and scientists in the development and application of deuterated pharmaceutical standards.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0014581) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. allmpus.com [allmpus.com]

- 4. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties of Deuterated Allopurinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of deuterated allopurinol, with a focus on its comparison to the non-deuterated parent compound. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and analytical chemistry.

Introduction

Allopurinol is a xanthine oxidase inhibitor widely used in the management of hyperuricemia and gout.[1][2] Deuterated analogs of allopurinol, such as allopurinol-d2, are valuable tools in clinical and research settings, primarily utilized as internal standards for pharmacokinetic and bioequivalence studies due to their mass difference from the parent drug.[3][4] The substitution of hydrogen with deuterium, a stable isotope, can also influence a drug's metabolic profile, a concept known as the kinetic isotope effect.[5] This guide will delve into the known chemical properties of deuterated allopurinol, its synthesis, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of allopurinol and its deuterated analog, this compound, are summarized below. It is important to note that while extensive data is available for allopurinol, specific experimental data for some properties of the deuterated version are limited. In such cases, the properties are expected to be very similar to the non-deuterated compound.

Table 1: General and Physicochemical Properties of Allopurinol and Deuterated Allopurinol

| Property | Allopurinol | Deuterated Allopurinol (this compound) |

| Chemical Name | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 1,7-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2 |

| Synonyms | 4-Hydroxypyrazolo[3,4-d]pyrimidine, HPP | Allopurinol D2 |

| CAS Number | 315-30-0 | 916979-34-5 |

| Molecular Formula | C₅H₄N₄O | C₅H₂D₂N₄O |

| Molecular Weight | 136.11 g/mol [6] | 138.12 g/mol |

| Appearance | White to off-white crystalline powder[1] | No data available (Expected to be similar to allopurinol) |

| Melting Point | >300 °C | No data available (Expected to be very similar to allopurinol) |

| pKa | 9.31 (for sodium salt)[6] | No data available (Expected to be very similar to allopurinol) |

Table 2: Solubility Data for Allopurinol

| Solvent | Solubility |

| Water | Very slightly soluble[1] |

| Alcohol | Very slightly soluble[1] |

| Chloroform | Practically insoluble[1] |

| Ether | Practically insoluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Dilute alkali hydroxides | Soluble[1] |

| DMSO | Approx. 3 mg/mL[] |

| 1:10 DMSO:PBS (pH 7.2) | Approx. 0.1 mg/mL[] |

Mechanism of Action and Metabolism

Allopurinol and its deuterated analogs function as inhibitors of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] By blocking this final step in purine metabolism, allopurinol reduces the production of uric acid in the body.

The primary active metabolite of allopurinol is oxypurinol, which is also a potent inhibitor of xanthine oxidase.[1] Allopurinol is rapidly metabolized to oxypurinol, which has a much longer half-life and is largely responsible for the therapeutic effect.[2]

The metabolic pathway of allopurinol is illustrated in the following diagram:

Experimental Protocols

Synthesis of Allopurinol

Several methods for the synthesis of allopurinol have been reported. A common approach involves the condensation of hydrazine with an ethoxymethylenemalononitrile derivative, followed by hydrolysis and cyclization.[1]

A General Synthesis Scheme for Allopurinol:

-

Condensation: Reaction of ethyl cyanoacetate, triethyl orthoformate, and morpholine in isopropanol.

-

Intermediate Formation: The resulting condensate is reacted with hydrazine hydrate.

-

Hydrolysis and Acidification: The intermediate is then treated with sulfuric acid to form 3-amino-4-pyrazolecarboxamide sulfate.

-

Cyclization: The sulfate salt is heated with formamide to yield allopurinol.

Analytical Methodology: LC-MS/MS for Pharmacokinetic Studies

Deuterated allopurinol is commonly used as an internal standard for the quantification of allopurinol and its metabolite, oxypurinol, in biological matrices like plasma. A typical workflow for such an analysis is as follows:

-

Sample Preparation: Protein precipitation of the plasma sample (e.g., with acetonitrile containing formic acid) is a common method. The deuterated allopurinol internal standard is added at this stage.[4]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate allopurinol, oxypurinol, and the internal standard.[4]

-

Mass Spectrometric Detection: The separated compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[4]

Table 3: Mass Spectrometric Transitions for Allopurinol and Deuterated Allopurinol

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Allopurinol | 137.0 | 109.9 |

| This compound | 139.0 | 111.9 |

| Oxypurinol | 153.1 | 136.0 |

Data from a study using positive ionization mode.[4]

Pharmacokinetics

The pharmacokinetic properties of allopurinol are well-documented. It is rapidly absorbed after oral administration and extensively metabolized to oxypurinol.

Table 4: Key Pharmacokinetic Parameters of Allopurinol and Oxypurinol

| Parameter | Allopurinol | Oxypurinol |

| Bioavailability | ~80%[1] | - |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[1] | ~6 hours[1] |

| Plasma Half-life (t½) | 1.3 hours[1] | ~21 hours[1] |

| Protein Binding | Negligible | Negligible |

| Elimination | Primarily metabolized to oxypurinol; small amount excreted unchanged in urine. | Primarily excreted in urine. |

While specific pharmacokinetic studies directly comparing deuterated and non-deuterated allopurinol are not widely published, the use of deuterated allopurinol as an internal standard in pharmacokinetic studies of allopurinol implies that its own pharmacokinetic behavior is highly similar and predictable, allowing for accurate quantification of the non-deuterated drug.

Conclusion

Deuterated allopurinol serves as an indispensable tool in the analytical and clinical study of allopurinol. Its chemical properties are largely identical to the parent compound, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based assays. While the synthesis follows established chemical principles for pyrazolo[3,4-d]pyrimidine derivatives, specific detailed protocols for deuterated versions are proprietary or not widely published. The mechanism of action as a xanthine oxidase inhibitor is presumed to be identical to that of allopurinol. Further research into the kinetic isotope effect on the metabolism and potency of deuterated allopurinol could provide deeper insights into its pharmacological profile. This guide provides a foundational understanding of the chemical properties of deuterated allopurinol for researchers and drug development professionals.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic isotope effect studies on milk xanthine oxidase and on chicken liver xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

Allopurinol-d2 mechanism of action as a xanthine oxidase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allopurinol is a cornerstone therapy for hyperuricemia and gout, exerting its therapeutic effect through the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway. This technical guide provides an in-depth exploration of the mechanism of action of allopurinol and its deuterated analog, allopurinol-d2, as xanthine oxidase inhibitors. While extensive data exists for allopurinol and its active metabolite, oxypurinol, the information on this compound is primarily theoretical, based on the established principles of the kinetic isotope effect. This guide summarizes the known quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and mechanisms to support further research and drug development in this area.

Introduction to Xanthine Oxidase and Purine Metabolism

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides. The catabolism of purines culminates in the production of uric acid, a poorly soluble compound that can lead to hyperuricemia and the development of gout when present in excess. Xanthine oxidase (XO) is a molybdenum-containing enzyme that plays a pivotal role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Due to its critical role in uric acid production, xanthine oxidase is a key target for therapeutic intervention in the management of hyperuricemia and gout.

Mechanism of Action of Allopurinol as a Xanthine Oxidase Inhibitor

Allopurinol, a structural isomer of hypoxanthine, functions as a suicide inhibitor of xanthine oxidase. Upon administration, allopurinol is rapidly metabolized by xanthine oxidase and aldehyde oxidase to its primary active metabolite, oxypurinol.

The inhibitory action of allopurinol is a two-step process:

-

Competitive Inhibition: Allopurinol initially acts as a competitive inhibitor, binding to the active site of xanthine oxidase and preventing the binding of its natural substrates, hypoxanthine and xanthine.

-

Suicide Inactivation by Oxypurinol: Xanthine oxidase hydroxylates allopurinol to oxypurinol. Oxypurinol then binds tightly to the reduced molybdenum center (Mo(IV)) within the active site of the enzyme. This binding is extremely stable, effectively inactivating the enzyme and preventing further substrate turnover. This mechanism-based inactivation is the primary reason for the long-lasting therapeutic effect of allopurinol.

Crystal structure analysis of bovine milk xanthine oxidoreductase complexed with oxypurinol has revealed that the N2 nitrogen of oxypurinol coordinates directly to the molybdenum atom. Furthermore, oxypurinol forms hydrogen bonds with key amino acid residues in the active site, including glutamate 802, arginine 880, and glutamate 1261, which are essential for the enzyme's catalytic activity.

This compound: A Deuterated Analog

The Kinetic Isotope Effect and its Potential Impact

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in reactions where this bond is broken in the rate-determining step. In the context of allopurinol, deuteration at metabolically active sites could potentially:

-

Slow the rate of metabolic conversion: The oxidation of allopurinol to oxypurinol by xanthine oxidase and aldehyde oxidase involves the cleavage of a C-H bond. By replacing this hydrogen with deuterium, the rate of this conversion may be slowed.

-

Alter Pharmacokinetics: A slower metabolic conversion could lead to a longer half-life and increased systemic exposure of allopurinol. This might allow for lower or less frequent dosing to achieve the same therapeutic effect.

-

Shift Metabolic Pathways: Deuteration can sometimes redirect metabolism towards alternative pathways, potentially reducing the formation of undesirable metabolites.

It is important to note that without direct experimental data, these potential effects remain theoretical.

Quantitative Data

The following tables summarize the available quantitative data for the inhibition of xanthine oxidase by allopurinol and oxypurinol, as well as their pharmacokinetic properties. No specific experimental data for this compound was found.

Inhibitory Activity against Xanthine Oxidase

| Compound | Inhibition Type | Ki (μM) | IC50 (μM) | Source(s) |

| Allopurinol | Competitive | 2.12 - 9.22 | 2.84 - 7.59 | |

| Oxypurinol | Competitive | 0.035 - 6.35 | ~15.2 |

Pharmacokinetic Parameters

| Parameter | Allopurinol | Oxypurinol | Source(s) |

| Oral Bioavailability | 79 ± 20% | N/A (metabolite) | |

| Elimination Half-life (t1/2) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against xanthine oxidase by monitoring the formation of uric acid spectrophotometrically.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Test compound (e.g., allopurinol, this compound)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

UV-Vis Spectrophotometer or microplate reader capable of reading at 290-295 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of the test compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the following in order:

-

Potassium phosphate buffer

-

Test compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO)

-

Xanthine solution

-

-

Include a blank for each concentration containing all components except the enzyme.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the assay mixture at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time curve for each concentration.

-

Subtract the rate of the blank from the rate of the corresponding sample.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed with varying concentrations of both the substrate and the inhibitor, and the data analyzed using methods such as the Lineweaver-Burk plot.

-

Visualizations

Signaling Pathways and Experimental Workflows

Isotopic Labeling of Allopurinol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of allopurinol, a critical tool for advanced research in pharmacology, metabolism, and drug development. Allopurinol, a xanthine oxidase inhibitor, is a cornerstone therapy for managing hyperuricemia and gout. The introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the allopurinol structure enables precise tracking and quantification in complex biological systems, overcoming limitations of non-labeled drug studies.

Introduction to Isotopic Labeling

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. Stable isotopes are non-radioactive and can be differentiated by their mass difference using mass spectrometry (MS) or by their nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy. In drug development, isotopically labeled compounds are invaluable for a range of applications, including:

-

Pharmacokinetic (PK) Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) profiles without interference from endogenous compounds.

-

Metabolite Identification: To trace the metabolic fate of a drug and identify novel metabolites.

-

Internal Standards: To serve as ideal internal standards in quantitative bioanalysis (e.g., LC-MS/MS), correcting for matrix effects and variations in sample processing.[1][2]

-

Mechanistic Studies: To elucidate the mechanism of action and interaction with biological targets.

Metabolic Pathway of Allopurinol

Allopurinol primarily acts by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. Allopurinol itself is a substrate for xanthine oxidase and is metabolized to its active metabolite, oxypurinol (or alloxanthine). Oxypurinol is also an inhibitor of xanthine oxidase and has a much longer half-life than allopurinol, contributing significantly to the therapeutic effect. Understanding this pathway is crucial for designing and interpreting studies using labeled allopurinol.

Figure 1: Allopurinol's metabolic pathway and mechanism of action.

Synthesis and Isotopic Labeling Strategies

The most common synthetic route to allopurinol involves the cyclization of a 3-amino-4-pyrazolecarboxamide intermediate with formamide.[3][4][5] This pathway offers several opportunities for isotopic labeling by incorporating labeled starting materials.

General Synthesis Workflow

The synthesis can be broadly divided into two main stages: the formation of the pyrazole ring intermediate and its subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine core of allopurinol.

Figure 2: General workflow for the synthesis of allopurinol.

Labeling with Carbon-13 (¹³C)

To introduce a ¹³C label, [¹³C]formamide can be used in the final cyclization step. This would place the ¹³C atom at the C4 position of the pyrimidine ring.

Experimental Protocol (Proposed):

-

Synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate: This intermediate can be synthesized from starting materials like cyanoacetamide and hydrazine hydrate, following established literature procedures.[6][7]

-

Cyclization:

-

In a reaction vessel, combine 3-amino-4-pyrazolecarboxamide hemisulfate with a molar excess of [¹³C]formamide (isotopic purity ≥99%).

-

Heat the mixture with stirring, typically at temperatures ranging from 150-170°C, for several hours (e.g., 10-15 hours).[4]

-

Monitor the reaction progress using a suitable technique like TLC or LC-MS.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature (e.g., 0-5°C) to induce crystallization of the crude [4-¹³C]allopurinol.[4]

-

Collect the solid by filtration and wash with water and ethanol.

-

Purify the crude product by recrystallization from water or an appropriate solvent system to yield the final, pure labeled compound.

-

Labeling with Nitrogen-15 (¹⁵N)

¹⁵N atoms can be incorporated into the pyrazole ring using ¹⁵N-labeled hydrazine hydrate ([¹⁵N₂]H₄·H₂O) during the formation of the pyrazole intermediate. This would result in a di-labeled [1,2-¹⁵N₂]allopurinol.

Experimental Protocol (Proposed):

-

Intermediate Formation:

-

React a suitable precursor, such as an ethoxymethylene derivative of a cyano-containing compound (e.g., from ethyl cyanoacetate and triethyl orthoformate), with [¹⁵N₂]hydrazine hydrate (isotopic purity ≥99%) in a solvent like ethanol.

-

Heat the mixture under reflux for several hours to facilitate the cyclization and formation of the ¹⁵N-labeled 3-amino-4-pyrazolecarboxylate intermediate.

-

Convert the ester to the amide (3-amino-4-pyrazolecarboxamide) through standard procedures.

-

-

Final Cyclization:

-

React the resulting ¹⁵N-labeled pyrazole intermediate with unlabeled formamide under heating (150-170°C) as described in section 3.2.

-

-

Workup and Purification:

-

Follow the cooling, crystallization, and purification steps outlined in section 3.2 to obtain pure [1,2-¹⁵N₂]allopurinol.

-

Labeling with Deuterium (²H)

Deuterium-labeled allopurinol (e.g., Allopurinol-d₂) is commonly used as an internal standard for mass spectrometry.[1][2][8] Deuteration can be achieved through hydrogen-isotope exchange reactions on the pre-formed allopurinol molecule, often catalyzed by a metal catalyst in the presence of a deuterium source like D₂ gas or D₂O.

Experimental Protocol (General Approach):

-

Catalytic Exchange:

-

Dissolve allopurinol in a suitable deuterated solvent (e.g., D₂O).

-

Add a catalyst, such as a ruthenium or iridium-based catalyst, known to facilitate H-D exchange.

-

Pressurize the reaction vessel with deuterium gas (D₂) and heat to a moderate temperature (e.g., 55°C).

-

Allow the reaction to proceed for a sufficient time to achieve high isotopic enrichment.

-

-

Purification:

-

After the reaction, remove the catalyst by filtration.

-

Evaporate the solvent and purify the resulting Allopurinol-d₂ by recrystallization or chromatography to remove any unlabeled or partially labeled species.

-

Data Presentation and Quantitative Analysis

The primary application of isotopically labeled allopurinol is in quantitative analysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Allopurinol-d₂ is an excellent internal standard for the simultaneous quantification of allopurinol and its metabolite oxypurinol in biological matrices like plasma and urine.[1][2]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Allopurinol | 137.0 | 109.9 | Positive ESI | [1][9] |

| Oxypurinol | 153.1 | 136.0 | Positive ESI | [1][9] |

| Allopurinol-d₂ (Internal Standard) | 139.0 | 111.9 | Positive ESI | [1][9] |

Table 1: Mass Spectrometric Parameters for Allopurinol Analysis

| Parameter | Allopurinol | Oxypurinol | Reference |

| Pharmacokinetic Data | |||

| Bioavailability | ~79% | - | [10] |

| Plasma Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [10] |

| LC-MS/MS Assay Performance | |||

| Calibration Range (Plasma) | 60.0 - 6000 ng/mL | 80.0 - 8000 ng/mL | [1][2] |

| Recovery (using Allopurinol-d₂) | 85.36% - 91.20% | 85.36% - 91.20% | [1][2] |

Table 2: Pharmacokinetic and Analytical Data for Allopurinol and Oxypurinol

| Synthesis Route | Reported Yield | Conditions | Reference |

| From 3-amino-4-pyrazolecarboxamide hemisulfate and formamide | Up to 65% | - | [5] |

| From 2-cyano-3-morpholinoacrylamide and hydrazine/formamide | 96% | 100-170°C | [11] |

Table 3: Reported Yields for Unlabeled Allopurinol Synthesis (Note: Yields for isotopically labeled syntheses may vary but are expected to be in a similar range.)

Conclusion

The isotopic labeling of allopurinol provides researchers with a powerful tool to conduct sophisticated studies that are otherwise challenging with unlabeled compounds. By selecting the appropriate labeled precursors, such as [¹³C]formamide or [¹⁵N₂]hydrazine, ¹³C and ¹⁵N isotopes can be strategically incorporated into the allopurinol molecule. Furthermore, deuterium labeling via catalytic exchange provides an ideal internal standard for highly accurate and precise quantification by LC-MS/MS. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling advanced research into the pharmacology and metabolism of this important therapeutic agent.

References

- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allopurinol | PDF [slideshare.net]

- 4. CN107698596A - A kind of synthetic method of Allopurinol - Google Patents [patents.google.com]

- 5. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]

- 6. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Allopurinol-d2 | 916979-34-5 | FA162226 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]

- 11. Allopurinol synthesis - chemicalbook [chemicalbook.com]

The Pharmacokinetic Profile of Deuterated Allopurinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of allopurinol and explores the anticipated effects of deuterium substitution on its metabolic fate. While specific pharmacokinetic data for a deuterated analog of allopurinol are not publicly available in peer-reviewed literature, this document extrapolates the expected alterations based on the well-established principles of the kinetic isotope effect. Detailed experimental protocols for preclinical and clinical pharmacokinetic studies, along with validated bioanalytical methods, are provided to guide future research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms and study designs.

Introduction: The Rationale for Deuterating Allopurinol

Allopurinol is a cornerstone in the management of hyperuricemia and gout.[1] It acts as a xanthine oxidase inhibitor, reducing the production of uric acid.[2] Allopurinol is rapidly metabolized in the liver to its pharmacologically active metabolite, oxypurinol, which has a significantly longer half-life (approximately 15 hours compared to 1-2 hours for allopurinol) and is primarily responsible for the therapeutic effect.[3] Both allopurinol and oxypurinol are renally excreted.[4]

The metabolism of allopurinol to oxypurinol is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase. This metabolic conversion is a key determinant of the drug's pharmacokinetic profile. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, increased drug exposure, and potentially a more favorable dosing regimen.

Given that the metabolism of allopurinol is a critical step in its disposition, targeted deuteration of the molecule is hypothesized to slow its conversion to oxypurinol. This could potentially lead to a longer half-life of the parent drug, altered peak plasma concentrations, and a modified overall pharmacokinetic profile that may offer therapeutic advantages.

Pharmacokinetic Data: Allopurinol, Oxypurinol, and a Theoretical Deuterated Analog

The following tables summarize the known pharmacokinetic parameters of allopurinol and its active metabolite, oxypurinol, in humans and rats. While empirical data for deuterated allopurinol is not available, the tables include a theoretical projection of how its pharmacokinetic profile might be altered based on the kinetic isotope effect. These projections are intended to serve as a hypothesis for future experimental investigation.

Table 1: Pharmacokinetic Parameters of Allopurinol and Metabolites in Humans (Oral Administration)

| Parameter | Allopurinol | Oxypurinol | Deuterated Allopurinol (Theoretical) |

| Tmax (h) | ~1.5 | ~4.5 | Potentially delayed |

| Cmax | Variable | Variable | Potentially increased |

| AUC | Variable | Variable | Potentially increased |

| Half-life (t½) (h) | 1-2 | ~15 | Potentially prolonged |

| Bioavailability (%) | ~90 (absorbed) | - | Potentially increased |

| Metabolism | Rapidly metabolized to oxypurinol by aldehyde oxidase and xanthine oxidase | - | Slower metabolism to deuterated oxypurinol |

| Excretion | ~20% in feces, ~80% in urine as metabolites[3] | Primarily renal | Primarily renal |

Data for Allopurinol and Oxypurinol sourced from multiple studies.[5][6]

Table 2: Pharmacokinetic Parameters of Allopurinol and Metabolites in Rats (Oral Administration)

| Parameter | Allopurinol | Oxypurinol | Deuterated Allopurinol (Theoretical) |

| Tmax (h) | ~0.66 | ~2.0 | Potentially delayed |

| Cmax | Variable | Variable | Potentially increased |

| AUC | Variable | Variable | Potentially increased |

| Half-life (t½) (h) | ~1.39 | ~6.11 | Potentially prolonged |

| Metabolism | Extensively metabolized to oxypurinol | - | Slower metabolism to deuterated oxypurinol |

| Excretion | Primarily renal | Primarily renal | Primarily renal |

Data for Allopurinol and Oxypurinol in rats sourced from a study by Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats.[7]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study of deuterated allopurinol in rats.

Objective: To determine the pharmacokinetic profile of a single oral dose of deuterated allopurinol and its metabolite, deuterated oxypurinol, in rats.

Animals: Male Wistar rats (8-10 weeks old, weighing 200-250g). Animals should be acclimated for at least one week prior to the study.[8]

Housing and Diet: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A 12-hour fast is required before drug administration.[7]

Drug Administration:

-

Formulation: Deuterated allopurinol is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.

-

Dose: A representative oral dose would be 20 mg/kg.[7]

-

Route: Oral gavage.[9]

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7]

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[7]

Bioanalysis: Plasma samples are analyzed for deuterated allopurinol and deuterated oxypurinol concentrations using a validated LC-MS/MS method as described in section 3.3.

Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Clinical Pharmacokinetic Study in Healthy Volunteers

This protocol describes a typical single-dose, crossover study to evaluate the pharmacokinetics of deuterated allopurinol in healthy human subjects.

Objective: To compare the pharmacokinetic profile of a single oral dose of deuterated allopurinol with that of non-deuterated allopurinol in healthy volunteers.

Study Design: A randomized, open-label, two-period, crossover study.

Subjects: Healthy adult volunteers (18-55 years old) with no history of significant medical conditions. All subjects provide written informed consent.

Drug Administration:

-

Treatment A: A single oral dose of deuterated allopurinol.

-

Treatment B: A single oral dose of allopurinol.

-

A washout period of at least one week between the two treatment periods.

Blood Sampling:

-

Blood samples are collected at pre-dose and at regular intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma is separated and stored at -80°C until analysis.

Bioanalysis: Plasma samples are analyzed for allopurinol, oxypurinol, deuterated allopurinol, and deuterated oxypurinol using a validated LC-MS/MS method.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated for both treatments. Statistical comparisons are made to assess for any significant differences in the pharmacokinetic profiles of the deuterated and non-deuterated compounds.

Bioanalytical Method: LC-MS/MS for the Quantification of Allopurinol and Oxypurinol

This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of allopurinol and oxypurinol in plasma. This method can be adapted for the quantification of their deuterated analogs.

Sample Preparation:

-

Aliquots of plasma (e.g., 100 µL) are mixed with an internal standard (e.g., allopurinol-d2 for the analysis of the non-deuterated compounds, or a different stable isotope-labeled analog for the deuterated compounds).[10]

-

Proteins are precipitated by adding a solvent such as acetonitrile containing 1.0% formic acid.[10]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube for analysis.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Hypersil Gold, 150 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and acetonitrile.[10]

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example:

-

Allopurinol: m/z 137.0 → 110.0

-

Oxypurinol: m/z 153.0 → 110.0

-

(These transitions may need to be optimized for deuterated analogs).

-

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Signaling Pathways and Experimental Workflows

Allopurinol's Mechanism of Action and Metabolic Pathway

Allopurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition reduces the conversion of hypoxanthine to xanthine and subsequently to uric acid. Allopurinol itself is a substrate for and is metabolized by aldehyde oxidase and xanthine oxidase to its active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ClinPGx [clinpgx.org]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unmc.edu [unmc.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Role of Allopurinol-d2 in Gout Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gout, a prevalent and painful form of inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1] This condition arises from hyperuricemia, an excess of uric acid in the blood, which is a byproduct of purine metabolism.[2][3] Allopurinol, a cornerstone in the management of chronic gout, effectively reduces uric acid levels by inhibiting the enzyme xanthine oxidase.[3][4][5] In the realm of gout research, the deuterated analog of allopurinol, Allopurinol-d2, plays a critical, albeit different, role. This technical guide delves into the multifaceted applications of this compound in gout research, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

This compound: A Vital Tool in Bioanalysis

This compound, a deuterium-labeled version of allopurinol, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[6][7] Its significance lies in its ability to enhance the accuracy and reliability of quantitative analyses of allopurinol and its active metabolite, oxypurinol, in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.[10]

Mechanism of Action of Allopurinol

To understand the context of this compound's application, it is crucial to grasp the mechanism of its non-deuterated counterpart. Allopurinol is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[3][11] This enzyme is pivotal in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][11] By blocking this enzyme, allopurinol curtails the production of uric acid.[12] Furthermore, allopurinol is metabolized by xanthine oxidase to oxypurinol, which is also a potent inhibitor of the enzyme and has a longer half-life, contributing significantly to the therapeutic effect.[4][11]

Below is a diagram illustrating the purine metabolism pathway and the inhibitory action of allopurinol.

Quantitative Data in Gout Research

Precise quantification is paramount in drug development. The following tables summarize key quantitative data related to allopurinol's pharmacokinetics and its inhibitory effect on xanthine oxidase.

Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol

| Parameter | Allopurinol | Oxypurinol | Reference |

| Oral Bioavailability | 79 ± 20% | - | [13] |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [13] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [13] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [13] |

| Peak Plasma Levels (Post-dose) | 1.5 hours | 4.5 hours | [12] |

Table 2: In Vitro Xanthine Oxidase Inhibition by Allopurinol

| Substrate | IC50 Value | Reference |

| Hypoxanthine | 0.13 µg/mL | [14] |

| Xanthine | 0.11 µg/mL | [14] |

| Xanthine | 2.84 ± 0.41 µM | [15][16] |

| Xanthine | 24 ± 0.28 µg/mL | [17] |

Detailed Experimental Protocols

Quantification of Allopurinol and Oxypurinol using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the simultaneous determination of allopurinol and oxypurinol in human plasma.[8][9]

a) Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

-

Add 400 µL of 1.0% formic acid in acetonitrile to precipitate proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series or equivalent.

-

Column: Hypersil Gold C18 (150 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).[8]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

-

MRM Transitions:

The workflow for this analytical method is depicted below.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

-

Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine oxidase enzyme solution (e.g., 0.05 units/mL), and the test compound (e.g., allopurinol) or vehicle control.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the substrate, xanthine (e.g., 50 µM).

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

-

Calculate the percentage of inhibition by comparing the rate of uric acid formation in the presence of the test compound to the rate in the control.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Animal Models of Gout

Various animal models are employed to study the pathophysiology of gout and to evaluate the efficacy of therapeutic agents.[2][19]

a) Monosodium Urate (MSU) Crystal-Induced Acute Gouty Arthritis: This model mimics the acute inflammatory response seen in a gout flare.[1][20]

-

Induce anesthesia in rodents (e.g., mice or rats).

-

Inject a suspension of MSU crystals (e.g., 1 mg in 25 µL of sterile saline) into the intra-articular space of the knee or ankle joint.[20]

-

Evaluate the inflammatory response over time by measuring:

-

Joint swelling (using a plethysmometer or calipers).

-

Pain response (using a von Frey anesthesiometer).

-

Histopathological changes in the joint tissue.

-

Levels of inflammatory cytokines (e.g., IL-1β) in the synovial fluid or surrounding tissue.

-

b) Potassium Oxonate-Induced Hyperuricemia: This model is used to study the effects of drugs on uric acid levels.[19][20]

-

Administer potassium oxonate, a uricase inhibitor, to rodents (e.g., by oral gavage or intraperitoneal injection) to induce hyperuricemia.[20] In animals, uricase breaks down uric acid into the more soluble allantoin, so inhibiting this enzyme raises uric acid levels.[19]

-

Administer the test compound (e.g., allopurinol) before or after the induction of hyperuricemia.

-

Collect blood samples at various time points and measure serum uric acid levels.

The logical relationship for selecting an appropriate animal model is outlined below.

Conclusion

This compound serves as an indispensable tool in gout research, enabling the precise and accurate quantification of allopurinol and its active metabolite, oxypurinol. This is fundamental for pharmacokinetic and bioequivalence studies, which are critical for drug development and regulatory approval. While not a therapeutic agent itself, the use of this compound underpins the rigorous evaluation of urate-lowering therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to design and execute robust studies aimed at advancing our understanding and treatment of gout. The continued application of these methodologies will undoubtedly contribute to the development of more effective and safer therapies for this debilitating disease.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Allopurinol - Wikipedia [en.wikipedia.org]

- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]

- 17. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

A Preliminary Investigation into the Bioactivity of Allopurinol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the body.[1] Its therapeutic effect is mediated through the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[2][3][4] Allopurinol-d2 is a deuterated analogue of Allopurinol, meaning specific hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium.[5][6][7] This isotopic substitution makes this compound a valuable tool in analytical and pharmacokinetic studies, where it is commonly used as an internal standard for the accurate quantification of Allopurinol in biological samples.[8] While primarily utilized for its physical properties in analytical assays, the bioactivity of this compound is presumed to be comparable to that of its non-deuterated counterpart. This technical guide provides a preliminary investigation into the expected bioactivity of this compound, based on the well-established pharmacology of Allopurinol.

Presumed Mechanism of Action

This compound, like Allopurinol, is expected to act as a competitive inhibitor of xanthine oxidase.[2][3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Allopurinol itself is metabolized by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine), which is a more potent and longer-acting inhibitor of the enzyme.[3][4][9] The inhibition of xanthine oxidase by Allopurinol and its metabolite leads to a decrease in the production of uric acid, thereby lowering its concentration in the blood and urine.[3][10] This reduction in uric acid levels helps to prevent the formation of urate crystals in the joints and kidneys, which are the underlying cause of gouty arthritis and certain types of kidney stones.[1]

The deuteration in this compound is not expected to alter this fundamental mechanism of action. The deuterium atoms are typically incorporated at positions that are not directly involved in the binding to the active site of xanthine oxidase. Therefore, the inhibitory activity of this compound and its corresponding deuterated metabolite, Oxypurinol-d2, is anticipated to be very similar to that of the non-deuterated forms.

Signaling Pathway of Purine Catabolism and Allopurinol Action

Caption: Purine catabolism pathway and the inhibitory action of this compound on xanthine oxidase.

Pharmacokinetic Profile

Allopurinol is rapidly absorbed after oral administration and has a short plasma half-life of about 1 to 2 hours.[4][9] It is quickly metabolized to its active metabolite, oxypurinol, which has a much longer half-life of approximately 15 hours.[4] The deuteration of Allopurinol may slightly slow down its metabolism to oxypurinol, potentially leading to a marginally longer half-life for the parent drug. However, this effect is expected to be minimal and unlikely to have a significant impact on its overall therapeutic efficacy.

Table 1: Projected Comparative Pharmacokinetic Parameters of Allopurinol and this compound

| Parameter | Allopurinol | This compound (Projected) |

| Bioavailability (%) | ~90 | ~90 |

| Time to Peak Plasma Concentration (Tmax) (hours) | 1.5 | 1.5 - 2.0 |

| Plasma Half-life (t1/2) (hours) | 1-2 | 1.5 - 2.5 |

| Active Metabolite | Oxypurinol | Oxypurinol-d2 |

| Metabolite Half-life (t1/2) (hours) | ~15 | ~15-18 |

| Primary Route of Elimination | Renal (as Oxypurinol) | Renal (as Oxypurinol-d2) |

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of this compound to Allopurinol, a series of in vitro experiments would be necessary. The following are detailed, hypothetical protocols for key assays.

Xanthine Oxidase Inhibition Assay

Objective: To determine and compare the in vitro potency of Allopurinol and this compound in inhibiting xanthine oxidase activity.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Allopurinol and this compound

-

Potassium Phosphate Buffer (pH 7.5)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare stock solutions of Allopurinol and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of each compound in the assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the assay buffer, the test compound (Allopurinol or this compound) or vehicle control, and xanthine oxidase solution.

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.

Table 2: Hypothetical Results of Xanthine Oxidase Inhibition Assay

| Compound | IC50 (µM) |

| Allopurinol | 7.5 |

| This compound | 7.8 |

Cell-Based Assay for Uric Acid Production

Objective: To assess and compare the ability of Allopurinol and this compound to reduce uric acid production in a cellular context.

Materials:

-

HepG2 (human liver cancer) cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Hypoxanthine

-

Allopurinol and this compound

-

Cell lysis buffer

-

Uric acid quantification kit (commercially available)

-

Plate reader for colorimetric or fluorometric measurement

Procedure:

-

Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 80-90% confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with fresh culture medium containing various concentrations of Allopurinol or this compound for 24 hours. Include a vehicle control.

-

After the treatment period, add hypoxanthine to the medium to induce uric acid production and incubate for an additional 2-4 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of uric acid in the supernatant using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Normalize the uric acid levels to the total protein concentration of the cells in each well (determined using a BCA or Bradford assay).

-

Calculate the percentage of reduction in uric acid production for each treatment condition relative to the vehicle control.

-

Plot the percentage of reduction against the logarithm of the compound concentration to determine the EC50 value for each compound.

Table 3: Hypothetical Results of Cell-Based Uric Acid Production Assay

| Compound | EC50 (µM) |

| Allopurinol | 15.2 |

| This compound | 16.0 |

Experimental Workflow for In Vitro Bioactivity Screening

Caption: A typical experimental workflow for the in vitro bioactivity screening of this compound.

Conclusion and Future Directions

Based on the well-documented mechanism of action of Allopurinol, it is highly probable that this compound exhibits a nearly identical bioactivity profile as a xanthine oxidase inhibitor. The primary utility of this compound remains as a stable isotope-labeled internal standard for analytical purposes. The hypothetical experimental data presented in this guide suggest that any differences in the in vitro potency between Allopurinol and its deuterated analog are likely to be negligible.

Future research to definitively characterize the bioactivity of this compound would involve conducting the described experimental protocols. Furthermore, in vivo studies in animal models of hyperuricemia could provide a comprehensive comparison of the pharmacodynamic and pharmacokinetic profiles of Allopurinol and this compound. Such studies would conclusively determine if the deuterium substitution has any significant impact on the therapeutic efficacy and safety of the drug.

Disclaimer: The experimental protocols and data presented in this technical guide are hypothetical and for illustrative purposes. They are based on established methodologies for assessing xanthine oxidase inhibitors. Actual experimental results may vary.

References

- 1. Allopurinol: MedlinePlus Drug Information [medlineplus.gov]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. veeprho.com [veeprho.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of allopurinol in elderly and young subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Stable Isotope-Labeled Allopurinol in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, primarily functioning as an inhibitor of the enzyme xanthine oxidase.[1] Its therapeutic action disrupts the final steps of purine catabolism, thereby reducing the production of uric acid.[1] The study of its metabolic fate, pharmacokinetics, and intricate effects on cellular pathways is greatly enhanced by the use of stable isotope labeling. This technique, which involves replacing one or more atoms in the allopurinol molecule with a heavier, non-radioactive isotope (such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), provides a powerful tool for researchers.

Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, enabling their use as tracers in biological systems and as internal standards for highly accurate quantification.[2] This guide provides an in-depth overview of the basic research applications of stable isotope-labeled allopurinol, with a focus on its utility in metabolic studies, drug metabolism and pharmacokinetics (DMPK), and in elucidating secondary mechanisms of action.

Core Applications of Stable Isotope-Labeled Allopurinol

The primary applications of stable isotope-labeled allopurinol in a research setting fall into three main categories:

-

Drug Metabolism and Pharmacokinetics (DMPK): The most common application is the use of deuterated allopurinol (e.g., allopurinol-d₂) as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3] This allows for precise and accurate quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices such as plasma and urine. The co-elution of the labeled standard with the unlabeled analyte corrects for variations in sample preparation and instrument response, a technique known as isotope dilution mass spectrometry.

-

Metabolic Pathway Analysis: While specific studies using ¹³C- or ¹⁵N-labeled allopurinol to trace its metabolic fate into other molecules are not extensively documented, the potential for such studies is significant. Conceptually, ¹³C- or ¹⁵N-labeled allopurinol could be used to investigate its incorporation into ribonucleotide forms and to quantify its impact on the flux through the de novo and salvage pathways of purine synthesis.[1][4] Furthermore, its known effects on pyrimidine metabolism, leading to increased excretion of orotic acid and orotidine, could be further explored using labeled precursors in the presence of labeled or unlabeled allopurinol.[5][6]

-

Elucidation of Secondary Mechanisms: Allopurinol has been shown to have effects beyond the inhibition of xanthine oxidase, including the reduction of oxidative stress and the improvement of endothelial function.[7][8] Stable isotope labeling techniques can be employed to study these secondary mechanisms. For instance, the effect of allopurinol on the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) can be investigated using ¹⁵N-arginine as a tracer.

Quantitative Data

The following tables summarize key quantitative data related to allopurinol and its metabolite, oxypurinol.

Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol

| Parameter | Allopurinol | Oxypurinol | Reference(s) |

| Oral Bioavailability | 79 ± 20% | N/A (formed from allopurinol) | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~4.5 hours | [10] |

| Elimination Half-life (t½) | 1-2 hours | ~15-23 hours | [9][10] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [9] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [9] |

| Protein Binding | Negligible | Negligible | [11] |

Table 2: Xanthine Oxidase Inhibition Data

| Compound | Inhibition Type | IC₅₀ | Kᵢ | Reference(s) |

| Allopurinol | Competitive | 8.62 ppm (~63 µM) | 2.12 µM | [12] |

| Oxypurinol | Non-competitive | - | - | [13] |

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of allopurinol for xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Allopurinol (inhibitor)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

1N HCl (to stop the reaction)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in a small amount of NaOH to aid dissolution, then dilute with phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a series of microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing phosphate buffer, xanthine oxidase solution, and varying concentrations of allopurinol. Include a control with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the assay mixtures at 25°C for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the xanthine substrate solution to each tube/well.

-

-

Incubation:

-

Incubate the reaction mixtures at 25°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 1N HCl.

-

-

Measurement:

-

Measure the absorbance of the product, uric acid, at 290 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each allopurinol concentration compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Kᵢ and the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

-

Protocol 2: Quantification of Allopurinol and Oxypurinol in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of allopurinol and its active metabolite, oxypurinol, in human plasma samples.

Materials:

-

Human plasma samples

-

Allopurinol and oxypurinol analytical standards

-

Allopurinol-d₂ (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile with 1% formic acid (protein precipitation agent)

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 HPLC column (e.g., Hypersil Gold, 150 mm x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add a known amount of the allopurinol-d₂ internal standard.

-

Add 400 µL of cold acetonitrile with 1% formic acid.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Use a gradient elution to separate allopurinol and oxypurinol from endogenous plasma components.

-

-

Mass Spectrometry Detection:

-

Use electrospray ionization (ESI) in positive mode.

-

Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for allopurinol, oxypurinol, and the internal standard.

-

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of allopurinol and oxypurinol standards spiked into blank plasma.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantify the concentrations of allopurinol and oxypurinol in the unknown samples by interpolating from the calibration curve.

-

Protocol 3: Cell-Based Assay to Measure the Impact of Allopurinol on Nucleotide Pools by HPLC

Objective: To assess the effect of allopurinol treatment on the intracellular concentrations of purine and pyrimidine nucleotides.

Materials:

-

Cultured cells (e.g., human fibroblasts)

-

Cell culture medium and supplements

-

Allopurinol

-

Perchloric acid (for extraction)

-

Potassium hydroxide (for neutralization)

-

HPLC system with a UV detector

-

Anion-exchange HPLC column

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency.

-

Treat the cells with varying concentrations of allopurinol for a specified time period. Include an untreated control group.

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate macromolecules by adding cold perchloric acid.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto an anion-exchange HPLC column.

-

Use a gradient of phosphate buffer to separate the different nucleotide species (e.g., ATP, GTP, UTP, CTP).

-

Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

-

Normalize the nucleotide concentrations to the total protein content or cell number.

-

Compare the nucleotide pool sizes between the allopurinol-treated and control groups.

-

Visualizations

Caption: Purine metabolism pathway and the inhibitory action of allopurinol.

Caption: Allopurinol's impact on de novo synthesis and purine salvage.

Caption: Allopurinol's effect on pyrimidine metabolism.

Caption: Allopurinol's role in reducing oxidative stress and improving endothelial function.

Caption: Experimental workflow for a pharmacokinetic study using stable isotope-labeled allopurinol.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The influence of allopurinol on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. | Semantic Scholar [semanticscholar.org]

- 8. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Allopurinol in Human Plasma Using Allopurinol-d2 as an Internal Standard by LC-MS/MS

Abstract